molecular formula C19H24N4O3S B2559104 8-((2-ethoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 442864-88-2

8-((2-ethoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2559104
CAS RN: 442864-88-2
M. Wt: 388.49
InChI Key: GCAQZYOXIVYDMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((2-ethoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione, also known as ETPD, is a potent and selective inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS). This enzyme is an important component of the innate immune system, and its inhibition has been shown to have therapeutic potential in various diseases.

Mechanism of Action

8-((2-ethoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione inhibits cGAS by binding to its catalytic domain and preventing the formation of cyclic GMP-AMP (cGAMP), which is a key signaling molecule in the innate immune response. By inhibiting cGAS and reducing cGAMP levels, 8-((2-ethoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione can modulate the immune response and potentially have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
8-((2-ethoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione has been shown to have potent inhibitory effects on cGAS activity in vitro, with an IC50 value in the low nanomolar range. In addition, 8-((2-ethoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione has been shown to be selective for cGAS and does not inhibit other related enzymes. In vivo studies have shown that 8-((2-ethoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione can modulate the immune response and have therapeutic effects in various disease models, including cancer, autoimmune disorders, and viral infections.

Advantages and Limitations for Lab Experiments

One advantage of 8-((2-ethoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is its potency and selectivity for cGAS, which makes it a useful tool for studying the role of cGAS in various biological processes. However, one limitation is that 8-((2-ethoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a relatively new compound and its pharmacokinetics and toxicity profile have not been fully characterized, which may limit its use in certain experimental settings.

Future Directions

For research on 8-((2-ethoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione include further characterization of its pharmacokinetics and toxicity profile, as well as studies to elucidate its potential therapeutic applications in various diseases. In addition, the development of more potent and selective cGAS inhibitors based on the structure of 8-((2-ethoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione may lead to the discovery of new therapeutic agents for the treatment of cancer, autoimmune disorders, and viral infections.

Synthesis Methods

The synthesis of 8-((2-ethoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione involves several steps, starting with the reaction of 2-chloro-3-methyl-7-(3-phenylpropyl)-1H-purine with sodium ethoxide to form the corresponding ethoxy derivative. This is followed by thiolation with 2-(2-ethoxyethyl)thiol and then oxidation with potassium permanganate to yield 8-((2-ethoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione.

Scientific Research Applications

8-((2-ethoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and viral infections. In cancer, cGAS has been shown to play a role in promoting tumor growth and progression, and inhibition of cGAS by 8-((2-ethoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione has been shown to have anti-tumor effects in preclinical studies. In autoimmune disorders, cGAS has been implicated in the pathogenesis of diseases such as lupus and psoriasis, and 8-((2-ethoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione has been shown to ameliorate disease symptoms in animal models. In viral infections, cGAS has been shown to play a role in the host immune response to viral pathogens, and 8-((2-ethoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione has been shown to inhibit viral replication in vitro.

properties

IUPAC Name

8-(2-ethoxyethylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-3-26-12-13-27-19-20-16-15(17(24)21-18(25)22(16)2)23(19)11-7-10-14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-13H2,1-2H3,(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAQZYOXIVYDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCSC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((2-ethoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

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